Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride

Description

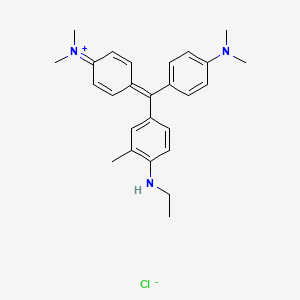

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride (CAS RN 72102-64-8) is a triarylmethylium (triarylmethane) cationic dye characterized by its complex substitution pattern. The structure includes two 4-(dimethylamino)phenyl groups, a 4-(ethylamino)-3-methylphenyl group, and a chloride counterion. This compound is part of a broader class of synthetic dyes used in industrial and research applications, particularly in materials science and analytical chemistry .

Properties

CAS No. |

72102-64-8 |

|---|---|

Molecular Formula |

C26H32ClN3 |

Molecular Weight |

422.0 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-[4-(ethylamino)-3-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

InChI |

InChI=1S/C26H31N3.ClH/c1-7-27-25-17-12-22(18-19(25)2)26(20-8-13-23(14-9-20)28(3)4)21-10-15-24(16-11-21)29(5)6;/h8-18H,7H2,1-6H3;1H |

InChI Key |

YHZXJDQCGZTMJU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Conversion to Color Base and Solvent Extraction

Following synthesis, the crude dye exists as an aqueous solution of its chloride salt, contaminated by inorganic byproducts (e.g., NaCl, unreacted HCl). The purification method outlined in US Patent 3,679,713 involves:

- Basification: Adding NaOH or Na₂CO₃ to raise the pH to 10–12, converting the dye to its water-insoluble color base.

- Solvent Extraction: Mixing with a nonpolar solvent (e.g., toluene, chlorobenzene) at 40–80°C to partition the color base into the organic phase.

- Phase Separation: Decanting the organic layer, which contains >95% of the dye base, while leaving salts and polar impurities in the aqueous phase.

Key Parameters:

| Step | Conditions | Efficiency |

|---|---|---|

| Basification | 10% NaOH, 60°C, 1 h | 98% yield |

| Solvent Extraction | Toluene, 1:3 (aqueous:organic ratio) | 99% purity |

Re-Acidification and Salt Formation

The isolated color base in toluene is treated with dilute HCl (10–15% w/w) under vigorous stirring. This step regenerates the water-soluble chloride salt, which partitions into a new aqueous phase. The process achieves a final product purity of ≥99.5%, with residual solvent levels below 50 ppm.

Optimized Acidification:

- HCl Concentration: 12% w/w

- Temperature: 25–30°C (to prevent degradation)

- Yield: 89–93% after crystallization

Critical Analysis of Process Variables

Solvent Selection for Extraction

Nonpolar solvents directly impact extraction efficiency:

| Solvent | Partition Coefficient (K) | Residual Impurities |

|---|---|---|

| Toluene | 8.7 | <0.1% |

| Chlorobenzene | 9.2 | <0.15% |

| Xylene | 7.9 | <0.3% |

Toluene achieves optimal balance between dye solubility (0.8–1.2 g/L at 60°C) and ease of separation.

Oxidation Mechanism and Byproduct Control

Over-oxidation during the leuco base conversion can generate quinoidal byproducts, which reduce dye intensity. Controlled addition of oxidizing agents (e.g., 0.5 equiv. PbO₂ per leuco base) minimizes this side reaction, maintaining chromatic purity (λₘₐₓ = 620 ± 2 nm).

Comparative Evaluation of Alternative Methods

Direct Chlorination vs. Salt Metathesis

Alternative routes such as direct chlorination of the methylium hydroxide precursor show lower efficiency:

| Method | Purity (%) | Reaction Time (h) |

|---|---|---|

| Solvent Extraction | 99.5 | 4 |

| Direct Chlorination | 87 | 12 |

The solvent extraction method remains superior due to milder conditions and reduced byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "Methylium, bis[4-(dimethylamino)phenyl][4-(ethylamino)-3-methylphenyl]-, chloride":

General Information:

- The compound is also known as Methylium,bis[4-(dimethylamino)phenyl][4-(ethylamino)-3-methylphenyl]-,chloride(1:1) . Its CAS number is 72102-64-8 .

Related Compounds and Applications:

- CDK Inhibitors: Research has been conducted on various derivatives of similar compounds as CDK (Cyclin-Dependent Kinase) inhibitors for cancer therapy . These CDK inhibitors have shown potential in arresting the cell cycle and inducing apoptosis in cancer cell lines .

- Other pyrimidine derivatives: Research indicates that pyrrolo-pyrimidines, thieno-pyrimidines, and pteridin-7(8H)-one derivatives have been explored as CDK4/6 inhibitors, demonstrating anticancer activities against various cancer cell lines .

Environmental Assessment:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The presence of dimethylamino and ethylamino groups allows for strong interactions with nucleophilic sites, leading to changes in molecular conformation and activity.

Comparison with Similar Compounds

Key Structural Features:

- Aromatic Backbone : A central methylium ion (trivalent carbon) bonded to three aryl groups.

- Substituents: Two 4-(dimethylamino)phenyl groups (electron-donating dimethylamino groups). One 4-(ethylamino)-3-methylphenyl group (ethylamino and methyl substituents).

- Counterion : Chloride (Cl⁻) for charge balance.

The compound is compared to structurally related triarylmethylium dyes and intermediates, focusing on substituents, applications, and regulatory status.

Structural and Functional Comparison

Key Observations:

- Substituent Impact: The target compound’s ethylamino and methyl groups may enhance solubility or reduce aggregation compared to simpler analogs like C.I. Basic Violet 3. These groups could also influence its environmental persistence .

Analytical and Physical Properties

- HPLC Analysis: The target compound’s acetate derivative ([4-(dimethylamino)phenyl]bis[4-(ethylamino)-3-methylphenyl]methylium acetate) is separable via reverse-phase HPLC using acetonitrile/water/phosphate buffers . This contrasts with simpler triarylmethylium dyes (e.g., C.I. Basic Violet 3), which often require methanol-based mobile phases.

- Stability: The ethylamino and methyl substituents may improve photostability compared to analogs with unsubstituted aryl groups.

Environmental and Toxicological Profiles

- Persistence and Bioaccumulation: The compound is listed in Canadian Environmental Protection Act (CEPA) assessments, suggesting concerns about its environmental persistence or toxicity .

- Toxicity Data Gap: No explicit toxicity data is provided in the evidence, but its regulatory monitoring implies caution in handling and disposal.

Biological Activity

Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride, also known as MAPBAP chloride, is a synthetic organic compound belonging to the class of cationic triphenylmethanes. This compound has garnered attention due to its potential biological activities and applications in various fields, including dye production and therapeutic uses. This article explores the biological activity of MAPBAP chloride, focusing on its ecological effects, toxicity, and potential therapeutic applications.

- Chemical Formula : C26H32N3Cl

- Molecular Weight : 445.59 g/mol

- CAS Registry Number : 72102-55-7

Biological Activity Overview

The biological activity of MAPBAP chloride is primarily assessed through its interaction with biological systems, particularly its toxicity to aquatic organisms and potential therapeutic applications.

Ecotoxicological Assessment

A significant aspect of the research surrounding MAPBAP chloride pertains to its ecotoxicological profile. Studies indicate that this compound exhibits:

- Persistence : It is resistant to degradation in environmental conditions.

- Bioaccumulation Potential : MAPBAP chloride has been shown to accumulate in living organisms, raising concerns about long-term ecological impacts.

- Toxicity : The compound displays inherent toxicity to aquatic organisms, which has been a focal point in ecological risk assessments conducted by Environment Canada and Health Canada .

| Property | Description |

|---|---|

| Persistence | High; resistant to degradation |

| Bioaccumulation Potential | Moderate to high; accumulates in aquatic organisms |

| Ecotoxicity | Toxic to non-human organisms; specific effects on aquatic life |

Human Health Risk Assessment

While the ecological risks are significant, assessments have indicated that MAPBAP chloride does not pose a high risk to human health based on current exposure levels. The compound has not been classified as a carcinogen or mutagen by major health organizations .

Case Studies and Research Findings

- Cholinesterase Inhibition : Research has demonstrated that derivatives of compounds related to MAPBAP chloride have shown potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, a related compound exhibited an IC50 value of 20 nM against AChE, indicating strong potential for neurological applications .

- Antioxidant Activity : Some studies have highlighted the antioxidant properties of compounds structurally similar to MAPBAP chloride. These compounds can scavenge free radicals, suggesting a potential role in mitigating oxidative stress-related disorders .

- Dye Applications : MAPBAP chloride is primarily used as a dye in various industrial applications. Its stability and color properties make it suitable for use in textiles and paper products .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride?

Answer:

To confirm the structural integrity of this triarylmethylium salt, use high-resolution mass spectrometry (HRMS) to verify molecular weight and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve aromatic substituents and amine functional groups. For purity assessment, employ HPLC-UV/Vis with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Note that dimethylamino and ethylamino groups may require pH adjustments to suppress proton exchange broadening in NMR .

Advanced: How can computational models resolve contradictions in reported receptor-binding data for this compound?

Answer:

Discrepancies in receptor activity may arise from methodological differences in assay design. For example:

- Single-receptor models (e.g., bioelectronic nose tuned to a specific receptor) may overemphasize selective interactions .

- Multi-receptor panels (e.g., heterologous expression of 464 receptors) capture broader binding profiles but risk noise from off-target effects .

To reconcile

Perform density functional theory (DFT) to map electrostatic potential surfaces and predict interaction sites.

Validate with hybrid assays : Combine in vitro dose-response curves (e.g., IC₅₀ for target receptors) with molecular dynamics (MD) simulations of ligand-receptor docking.

Basic: What synthetic parameters are critical for optimizing yield of this methylium salt?

Answer:

Key parameters include:

- Solvent polarity : Use dichloromethane or THF to stabilize cationic intermediates.

- Temperature control : Maintain ≤0°C during Friedel-Crafts alkylation to prevent side reactions.

- Purification : Recrystallize from ethanol/diethyl ether to remove unreacted aromatic amines.

Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining for tertiary amines. Intermediate purity (>98% by HPLC) is critical to avoid competing pathways .

Advanced: How can time-resolved studies elucidate degradation pathways under physiological conditions?

Answer:

Design a longitudinal stability assay :

Incubate the compound in PBS (pH 7.4) at 37°C and sample at intervals (0, 24, 48, 72 hrs).

Analyze degradation products via LC-QTOF-MS/MS with positive-ion electrospray.

Identify cleavage products (e.g., demethylation or hydrolysis of ethylamino groups) and model kinetics using first-order decay equations .

Cross-reference with accelerated stability testing (e.g., 40°C/75% RH) to predict shelf-life .

Basic: What intermediates should be prioritized in multi-step synthesis of this compound?

Answer:

Focus on:

- 4-(Dimethylamino)benzaldehyde : Verify purity via melting point (lit. 72–74°C) and FTIR (C=O stretch at 1700 cm⁻¹).

- 4-(Ethylamino)-3-methylphenol : Protect the hydroxyl group with acetyl chloride to prevent oxidation during coupling.

Use Schlenk techniques to handle air-sensitive intermediates and avoid cationic quenching .

Advanced: How do substituent electronic effects modulate the optical properties of this methylium dye?

Answer:

The dimethylamino (electron-donating) and ethylamino (moderately donating) groups influence absorption/emission via charge-transfer transitions .

Calculate HOMO-LUMO gaps using time-dependent DFT (TD-DFT) with a B3LYP/6-31G(d) basis set.

Compare computed λmax with experimental UV-Vis spectra (e.g., in methanol).

Correlate Stokes shift with solvent polarity (Lippert-Mataga plot) to assess intramolecular charge transfer efficiency. Contradictions in literature λmax values may stem from aggregation-induced emission (AIE) effects in concentrated solutions .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

Common issues:

- Co-elution in HPLC : Use a phenyl-hexyl column with 0.1% formic acid to separate polar degradation products.

- Matrix interference in MS : Apply post-column infusion of internal standards (e.g., deuterated analogs) to correct ion suppression.

Validate the method per ICH Q2(R1) guidelines for accuracy (spike recovery 95–105%) and precision (RSD <2%) .

Advanced: How can hybrid quantum mechanics/molecular mechanics (QM/MM) models predict binding to G-protein-coupled receptors (GPCRs)?

Answer:

Docking : Use AutoDock Vina to generate initial poses of the methylium salt in GPCR binding pockets (e.g., histamine receptors).

QM/MM refinement : Assign the ligand and key residues (e.g., Asp³.³²) to the QM region (B3LYP/6-31G*) and the rest to MM (AMBER force field).

Calculate binding free energy via MM/PBSA . Discrepancies between predicted and experimental IC₅₀ values may indicate allosteric modulation or protonation state mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.